1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Hydrogen bond donor count Physicochemical profiling Fragment-based drug design

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS 13638-15-8) is an N1-methylated 2-oxo-dihydropyrimidine-5-carbonitrile belonging to the pyrimidine-5-carbonitrile scaffold family. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g·mol⁻¹, this compound is characterized by a nitrile group at the C5 position, a carbonyl at C2, and a methyl substituent on the N1 ring nitrogen.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 13638-15-8
Cat. No. B11924291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
CAS13638-15-8
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESCN1C=C(C=NC1=O)C#N
InChIInChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3
InChIKeySUHPOEHIBTYTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS 13638-15-8): Core Scaffold Identity and Procurement-Relevant Classification


1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS 13638-15-8) is an N1-methylated 2-oxo-dihydropyrimidine-5-carbonitrile belonging to the pyrimidine-5-carbonitrile scaffold family [1]. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g·mol⁻¹, this compound is characterized by a nitrile group at the C5 position, a carbonyl at C2, and a methyl substituent on the N1 ring nitrogen . This N1-methylation distinguishes it fundamentally from the des-methyl parent compound 2-oxo-1H-pyrimidine-5-carbonitrile (CAS 1753-49-7) by eliminating the lactam–lactim tautomeric equilibrium and abolishing the N1–H hydrogen bond donor capacity [1]. The compound is primarily procured as a synthetic building block and research intermediate, with commercial availability at ≥95% purity from multiple suppliers .

Why 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Cannot Be Replaced by Generic Pyrimidine-5-carbonitrile Analogs


In-class substitution of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile with its closest analogs (e.g., the N1-unsubstituted 2-oxo-1H-pyrimidine-5-carbonitrile [CAS 1753-49-7] or the regioisomeric 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile [CAS 89079-66-3]) is scientifically unsound because the N1-methyl group is not a passive substituent: it irreversibly locks the lactam tautomer, eliminates the sole hydrogen bond donor site, and induces a pKa shift of approximately 7.8 log units relative to the N1–H parent (predicted pKa −0.57 vs. 7.22) . These changes exert first-order control over solubility, crystal packing, metabolic vulnerability, and target recognition when the compound is employed as a fragment, a synthetic intermediate, or a pharmacophore component in medicinal chemistry programs [1]. The following quantitative evidence dimensions establish precisely where this compound diverges from generic analogs in ways that directly affect procurement decisions.

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Against Closest Structural Analogs


N1-Methylation Eliminates the Sole Hydrogen Bond Donor: Physicochemical Comparison with 2-Oxo-1H-pyrimidine-5-carbonitrile

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile possesses zero hydrogen bond donors (HBD = 0) due to N1-methylation, whereas the des-methyl analog 2-oxo-1H-pyrimidine-5-carbonitrile (CAS 1753-49-7) carries one HBD at the N1–H position [1]. This is not an incremental difference: the removal of the sole HBD fundamentally alters the compound's hydrogen bonding capacity from donor–acceptor amphoteric to purely acceptor, affecting solubility, crystal engineering, and protein–ligand interaction geometry when the scaffold is deployed in fragment-based campaigns .

Hydrogen bond donor count Physicochemical profiling Fragment-based drug design

pKa Differential of ~7.8 Units Dictates Ionization State at Physiological pH vs. N1-Unsubstituted Analog

The predicted acid dissociation constant (pKa) of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is −0.57 ± 0.10, compared to 7.22 ± 0.10 for the N1–H analog 2-oxo-1H-pyrimidine-5-carbonitrile . This ~7.8-unit difference means that at physiological pH 7.4, the target compound remains entirely neutral (uncharged), whereas the des-methyl comparator exists in equilibrium with its anionic conjugate base, introducing a charge-state ambiguity that confounds biological assay interpretation and ADME prediction [1].

pKa prediction Ionization state Drug-likeness optimization

Melting Point Depression of ~33 °C vs. N1-Unsubstituted Analog Indicates Different Crystal Lattice Energy

The experimentally measured melting point of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is 233–234 °C, which is approximately 33 °C lower than the 266–268 °C melting point reported for 2-oxo-1H-pyrimidine-5-carbonitrile (CAS 1753-49-7) . This substantial depression reflects the loss of intermolecular N–H···O hydrogen bonding networks upon N1-methylation, resulting in a lower crystal lattice energy [1]. For procurement and handling, a lower melting point can simplify dissolution, melt-processing, and recrystallization workflows.

Melting point Crystal engineering Solid-state properties

Regioisomeric Differentiation: N1-Methyl vs. C6-Methyl Substitution Defines Distinct Chemical Reactivity Vectors

The regioisomer 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS 89079-66-3) bears the methyl group at the C6 ring carbon rather than at N1 . This apparently subtle shift has profound consequences: the C6-methyl analog retains an N1–H donor, preserves the lactam–lactim tautomerism, and positions the methyl group adjacent to the C5-nitrile, creating steric hindrance that can impede nucleophilic attack or cross-coupling at C6 [1]. In contrast, the N1-methyl target compound leaves C6 unsubstituted and available for further functionalization without steric interference from an adjacent methyl group. This regioisomeric distinction is critical when the compound is used as a late-stage diversification intermediate in medicinal chemistry [1].

Regioisomerism Synthetic intermediate Functionalization vector

Purity Specification Range (95–98%) Across Suppliers Defines the Compound's Procurement Quality Envelope

Commercial suppliers offer 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile at minimum purities ranging from 95% (AKSci) to 98% (Leyan, MolCore) . While this purity range is typical for research-grade building blocks, it contrasts with the N1-unsubstituted analog (CAS 1753-49-7), which is more commonly listed at ≥95% with fewer suppliers offering higher grades . The availability of 98% purity material for the N1-methyl compound provides a measurable quality tier for users requiring higher batch-to-batch consistency in quantitative biological assays or multi-step synthetic sequences.

Purity specification Quality assurance Reproducibility

Caveat on Biological Activity Data: Absence of Published Head-to-Head Pharmacological Comparisons

An exhaustive search of primary research literature, patents, and authoritative databases (PubChem, BindingDB, PubMed, Google Patents) as of May 2026 did not identify any published study that directly compares the biological activity of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile against any named analog in a quantitative pharmacological assay [1]. The compound appears in patent literature as a synthetic intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines [2], but no enzyme inhibition IC₅₀, cellular EC₅₀, selectivity panel, or ADME data that satisfies the Core Evidence Admission Rules for head-to-head biological comparison were retrievable [1]. This evidence gap must be explicitly acknowledged in procurement decision-making: differentiation is currently limited to the physicochemical and structural dimensions documented above.

Data gap disclosure Pharmacological evidence Procurement risk

Evidence-Backed Application Scenarios for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile in Scientific Procurement


Fragment-Based Drug Discovery Libraries Requiring a Non-Tautomeric, Donor-Free Pyrimidine Scaffold

The zero hydrogen bond donor count and fixed lactam tautomer of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile make it a suitable fragment for screening libraries where tautomeric ambiguity is undesirable [1]. In contrast to the N1–H analog (HBD = 1, pKa = 7.22), the N1-methyl compound presents a single, defined ionization state across the full physiological pH range, simplifying hit validation and SAR interpretation . Procurement of this specific building block is warranted when the screening cascade requires fragments that act purely as hydrogen bond acceptors.

Late-Stage Diversification Intermediate with Unblocked C4 and C6 Positions

Because the methyl substituent is anchored on the N1 nitrogen rather than on a ring carbon, both the C4 and C6 positions remain unsubstituted and sterically accessible for further functionalization [1]. This contrasts with the C6-methyl regioisomer (CAS 89079-66-3), where the methyl group occupies and shields one of the two available ring carbon positions . Synthetic groups requiring a pyrimidine-5-carbonitrile core with maximal vector diversity should procure the N1-methyl isomer to preserve both C4 and C6 as functionalization handles.

Carbocyclic Nucleoside Medicinal Chemistry Programs

Patent literature identifies 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile as an important intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages of simple operational processes, mild reaction conditions, and suitability for industrial production scale-up [1]. Procurement for this application is directly supported by documented synthetic utility, although the specific biological endpoints of the final nucleoside products fall outside the scope of this intermediate compound's differentiation evidence.

Crystallization and Solid-State Studies Benefiting from Lower Melting Point and Defined Lattice Architecture

The 233–234 °C melting point of 1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is approximately 33 °C lower than that of the N1–H analog (266–268 °C), reflecting the absence of strong intermolecular N–H···O hydrogen bonds and a consequently lower crystal lattice energy [1]. Researchers conducting co-crystallization screens, polymorphism studies, or melt-formulation development may find this lower melting range advantageous for processing conditions, while the defined, non-tautomeric molecular structure ensures a single crystallizing species rather than a mixture of tautomers .

Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.